6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid
Description
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid is a pyrazine derivative characterized by a pyrazine ring substituted with a carboxylic acid group at position 2 and a 4-chlorophenyl moiety at position 6 (Figure 1). Its CAS Registry Number is 960248-07-1, and it is commercially available through suppliers such as Roche, Basel, Switzerland . The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry, catalysis, and agrochemical research.
Properties
IUPAC Name |
6-(4-chlorophenyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRONFCRDDFHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
It is suggested that the compound interacts with the bacterium in a way that inhibits its growth and proliferation .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential metabolic pathways inMycobacterium tuberculosis H37Ra .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the bacterial load, contributing to the control and potential eradication of the tuberculosis infection.
Biological Activity
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis and several fungal strains. This article presents a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications based on diverse research findings.
The compound is synthesized through the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines. The introduction of halogen substituents, particularly at the 4-position of the phenyl ring, has been shown to enhance the biological activity of the resulting compounds. The lipophilicity of these compounds plays a crucial role in their biological efficacy, with higher log P values correlating with increased activity against pathogens .
Antimycobacterial Activity
The antimycobacterial activity of this compound has been evaluated against Mycobacterium tuberculosis strain H37Rv. Notably, it demonstrated a significant inhibition rate of 65% at a concentration of 6.25 μg/mL . This level of activity positions it as a noteworthy candidate in the search for new antitubercular agents, particularly in light of rising drug resistance.
Table 1: Antimycobacterial Activity of Selected Compounds
| Compound | MIC (μg/mL) | % Inhibition |
|---|---|---|
| This compound | 6.25 | 65 |
| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3.13-6.25 | 61 |
| N-(4-Nitrophenyl)pyrazine-2-carboxylic acid | 1.56 | High |
Antifungal Activity
In addition to its antimycobacterial properties, this compound exhibits antifungal activity. It has been tested against various fungal strains, showing promising results against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) indicating effective antifungal action .
Table 2: Antifungal Activity Overview
| Fungal Strain | MIC (μmol/L) |
|---|---|
| Trichophyton mentagrophytes | 62.5 |
| Other tested strains | Variable |
Photosynthesis Inhibition
The compound also inhibits photosynthetic electron transport (PET), which was assessed using spinach chloroplasts (Spinacia oleracea). The IC50 value for PET inhibition was found to be 43 μmol/L . This aspect suggests potential applications in agricultural settings as a herbicide or plant growth regulator.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of chlorine substituents on both the pyrazine and phenyl rings enhances biological activity. The lipophilicity, characterized by log P values, is a critical determinant for both antimycobacterial and antifungal activities .
Table 3: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine at C(4) position | Positive influence |
| Tert-butyl group | Negative influence on antimycobacterial activity |
| Increased lipophilicity | Correlates with higher activity |
Case Studies
A series of studies have evaluated various derivatives of pyrazine-2-carboxylic acids to explore their biological profiles:
- Study on Antimycobacterial Efficacy : A derivative with a trifluoromethyl group showed enhanced activity against M. tuberculosis, suggesting that specific substitutions can significantly alter efficacy .
- Antifungal Screening : Compounds were screened against multiple fungal species, revealing that modifications at the phenyl ring can lead to improved antifungal properties .
- Photosynthesis Inhibition Research : The ability to inhibit PET was assessed in chloroplasts, indicating potential applications beyond antimicrobial uses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazine Derivatives
Table 1: Substituent Impact on Antimycobacterial and Antifungal Activity
Key Observations :
- The 5-tert-butyl and 6-chloro substituents in pyrazinecarboxamides enhance antifungal activity, likely due to increased lipophilicity and steric hindrance .
- Tuberculostatic activity is maximized in 6-(β-aminoethoxy) derivatives, suggesting the importance of polar functional groups for targeting Mycobacterium tuberculosis .
- The 4-chlorophenyl group in the target compound may confer similar lipophilicity to 5-tert-butyl analogs but with distinct electronic effects due to aromatic substitution .
Role of the Carboxylic Acid Group vs. Amide Derivatives
The carboxylic acid moiety enables coordination with metal ions and participation in catalytic cycles, as seen in vanadate-pyrazine-2-carboxylic acid systems for H₂O₂-mediated alkane oxidation . In contrast, amide derivatives (e.g., N-cycloheptylpyrazine-2-carboxamide) exhibit altered solubility and target specificity. For example:
Elicitor Activity in Plant Cultures
Pyrazinecarboxylic acid derivatives act as abiotic elicitors, stimulating secondary metabolite production in plant callus cultures:
- 4-Hydroxyanilide 6-chloro-5-tert-butylpyrazine-2-carboxylic acid: Increased flavonoid production by 976% in Ononis arvensis cultures .
- 6-Chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide: Elicited 900% flavonoid accumulation in the same system . The target compound’s 4-chlorophenyl group may similarly enhance elicitor potency through hydrophobic interactions with cellular receptors.
Physicochemical and Spectral Properties
Substituents significantly influence NMR chemical shifts and electronic environments:
Table 2: Comparative ¹³C-NMR Data (δ, ppm)
| Compound | -CH₃ | -CH₂ | ArCH | C=O | Reference |
|---|---|---|---|---|---|
| N-(4-ethylphenyl)pyrazine-2-carboxamide | 15.8 | 28.5 | 120.0 | 160.6 | |
| This compound* | – | – | ~120–145 | ~160–165 | |
| 5-tert-Butyl-6-chloropyrazine-2-carboxamide | – | – | 142.5 | 161.6 |
*Predicted based on structural analogs.
Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
